molecular formula C11H10O3S B12872345 3-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2-diol CAS No. 923267-45-2

3-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2-diol

Cat. No.: B12872345
CAS No.: 923267-45-2
M. Wt: 222.26 g/mol
InChI Key: QHARYJJOOJNRKC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Furan-2-ylmethyl)thio)benzene-1,2-diol typically involves the reaction of furan-2-ylmethanethiol with a suitable benzene derivative. One common method is the electrophilic aromatic substitution reaction, where the furan-2-ylmethylthio group is introduced to the benzene ring under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-((Furan-2-ylmethyl)thio)benzene-1,2-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives .

Scientific Research Applications

3-((Furan-2-ylmethyl)thio)benzene-1,2-diol has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-((Furan-2-ylmethyl)thio)benzene-1,2-diol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The furan-2-ylmethylthio group can form specific interactions with these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Catechol (benzene-1,2-diol): Similar structure but lacks the furan-2-ylmethylthio group.

    Resorcinol (benzene-1,3-diol): Different position of hydroxyl groups.

    Hydroquinone (benzene-1,4-diol): Different position of hydroxyl groups.

Uniqueness

3-((Furan-2-ylmethyl)thio)benzene-1,2-diol is unique due to the presence of the furan-2-ylmethylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications that similar compounds may not be suitable for .

Properties

CAS No.

923267-45-2

Molecular Formula

C11H10O3S

Molecular Weight

222.26 g/mol

IUPAC Name

3-(furan-2-ylmethylsulfanyl)benzene-1,2-diol

InChI

InChI=1S/C11H10O3S/c12-9-4-1-5-10(11(9)13)15-7-8-3-2-6-14-8/h1-6,12-13H,7H2

InChI Key

QHARYJJOOJNRKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)SCC2=CC=CO2)O)O

Origin of Product

United States

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